molecular formula C15H12N2O2 B053085 6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 115062-74-3

6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B053085
CAS No.: 115062-74-3
M. Wt: 252.27 g/mol
InChI Key: AGCHZNFJAOKAMC-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative and a dicarbonyl compound under acidic or basic conditions.

    Introduction of the 2,6-Dimethylphenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, where the pyrrolo[3,4-b]pyridine core is coupled with a 2,6-dimethylphenyl halide.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Recycling: To reduce costs associated with palladium catalysts.

    Green Chemistry Approaches: To minimize environmental impact, such as using less toxic solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-(2,6-Dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione exerts its effects depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

    Material Science: In electronic applications, its unique electronic structure allows it to participate in charge transport processes, making it useful in devices like organic transistors or photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: Lacks the dimethyl substitution, which may affect its reactivity and biological activity.

    6-(2-Methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: Has only one methyl group, potentially altering its steric and electronic properties.

Uniqueness

6-(2,6-Dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may enhance its stability, solubility, and overall bioactivity compared to its analogs.

Properties

IUPAC Name

6-(2,6-dimethylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-9-5-3-6-10(2)13(9)17-14(18)11-7-4-8-16-12(11)15(17)19/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCHZNFJAOKAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150950
Record name N-(2,6-Dimethylphenyl)-2,3-pyridinedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115062-74-3
Record name N-(2,6-Dimethylphenyl)-2,3-pyridinedicarboximide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115062743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)-2,3-pyridinedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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